![molecular formula C9H9N3O B1415096 (4-[1,2,3]Trazol-1-yl-phenyl)-methanol CAS No. 887590-19-4](/img/structure/B1415096.png)

(4-[1,2,3]Trazol-1-yl-phenyl)-methanol

説明

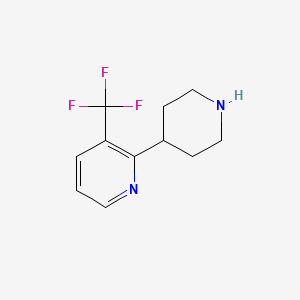

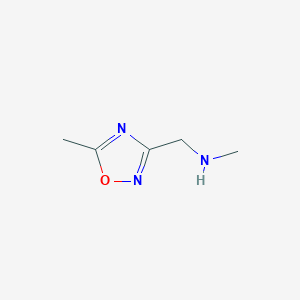

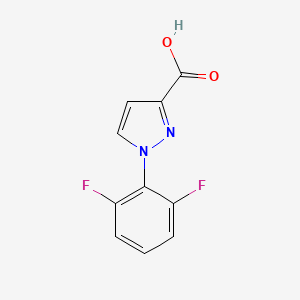

“(4-[1,2,3]Trazol-1-yl-phenyl)-methanol” is a chemical compound with a molecular weight of 175.19 . Its IUPAC name is [4- (1H-1,2,3-triazol-1-yl)phenyl]methanol .

Molecular Structure Analysis

The molecular structure of “(4-[1,2,3]Trazol-1-yl-phenyl)-methanol” can be represented by the InChI code1S/C9H9N3O/c13-7-8-1-3-9(4-2-8)12-6-5-10-11-12/h1-6,13H,7H2 . Further analysis of the molecular structure would require more specific data or computational chemistry tools.

科学的研究の応用

Photophysical Properties and Synthesis

Research on fac-Re(CO)3 complexes with substituted 1,2,3-triazol-1-ylmethyl ligands, including phenyl substitutions, has shown that these complexes exhibit specific photophysical properties. The electronic structure and emission characteristics of these complexes were explored, revealing that the 1,2,3-triazole unit may insulate the metal center from electronic modifications at the ligand's periphery, resulting in weak emission with short excited state lifetimes (Anderson et al., 2012).

Antitubercular Activity

A novel class of blue emitting fluorophores, including 1,2,3-triazolyl derivatives, was synthesized and characterized for their photophysical properties. These compounds showed potential for further applications in medicinal chemistry and biological studies due to their significant emission in the blue region and thermal stability (Padalkar et al., 2015).

Organic Synthesis and Chemical Behavior

The synthesis of novel triazole derivatives with antitubercular activity was investigated, showing that structural variations in the phenyl moiety can tune biological properties towards antiviral or antitumoral activities. This highlights the versatility of triazole derivatives in drug development (Jilloju et al., 2021).

Solvent Interactions and Fluorescence

Research on solvent-polarity reconfigurable fluorescent 4-piperazino-N-aryl-1,8-naphthalimide crown ether logic gates demonstrated the impact of solvent interactions on fluorescence properties. These findings suggest potential applications in sensing and molecular switches (Gauci & Magri, 2022).

作用機序

Target of Action

It is known that 1,2,4-triazole derivatives have shown promising anticancer activity . They have been found to interact with the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens .

Mode of Action

It is speculated that the compound might undergo a nucleophilic substitution reaction with the fgly residue, resulting in the sulfamoylation and inactivation of the catalytic site . The triazole moieties and the triazole-linked aromatic rings of the ligands stabilize in the active site by a multitude of van der Waals interactions .

Biochemical Pathways

Given the potential interaction with the aromatase enzyme, it can be inferred that the compound may influence the estrogen biosynthesis pathway .

Pharmacokinetics

It is known that heterocyclic compounds containing nitrogen atoms, like 1,2,4-triazole ring, are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Result of Action

1,2,4-triazole derivatives have shown promising cytotoxic activity against various human cancer cell lines .

Action Environment

It is known that various internal and external factors can influence the efficacy of chemotherapeutic agents .

特性

IUPAC Name |

[4-(triazol-1-yl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c13-7-8-1-3-9(4-2-8)12-6-5-10-11-12/h1-6,13H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDXWTKKPAQRZGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)N2C=CN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-[1,2,3]Trazol-1-yl-phenyl)-methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide](/img/structure/B1415017.png)

![4-Chloro-1-[4-(chloromethyl)phenoxy]-2-methylbenzene](/img/structure/B1415021.png)

![3-[2-(Cyclohexylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B1415030.png)

![[2-(4-Methyl-1,4-diazepan-1-yl)quinolin-3-yl]methanol](/img/structure/B1415032.png)